2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide

Description

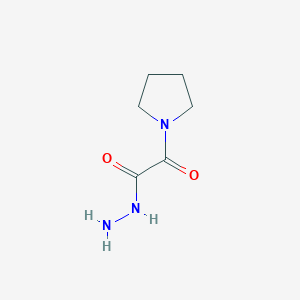

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide is a hydrazide derivative characterized by a pyrrolidine ring linked to an acetohydrazide backbone via a ketone group. This compound is part of a broader class of acetohydrazides, which are widely studied for their diverse biological activities and synthetic versatility.

Properties

IUPAC Name |

2-oxo-2-pyrrolidin-1-ylacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-8-5(10)6(11)9-3-1-2-4-9/h1-4,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVBXZUPXHYKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide typically involves the reaction of pyrrolidine with acetic anhydride, followed by the addition of hydrazine hydrate. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide. A notable study demonstrated that derivatives of 5-oxopyrrolidine exhibited significant cytotoxic effects against A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) indicated that modifications to the pyrrolidine ring could enhance anticancer activity, making these compounds promising candidates for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against multidrug-resistant strains of bacteria. Research indicates that certain derivatives exhibit potent activity against resistant strains such as Staphylococcus aureus and Klebsiella pneumoniae. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The resulting structure can be modified to enhance biological activity. For instance, the introduction of various substituents on the pyrrolidine ring has shown to influence both anticancer and antimicrobial activities significantly.

Table 1: Synthesis Pathways for this compound

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Hydrazine + Acetic Anhydride | Acetylhydrazine |

| 2 | Acetylhydrazine + Carbonyl Compound | This compound |

Case Studies and Research Findings

Case Study 1: Anticancer Activity Evaluation

In a controlled study, various derivatives of pyrrolidine were tested for their cytotoxic effects on A549 cells. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced potency compared to those with electron-donating groups. This finding underscores the importance of molecular modifications in developing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A series of experiments assessed the antimicrobial activity of several pyrrolidine derivatives against resistant Staphylococcus aureus strains. Compounds were evaluated using standard disk diffusion methods, revealing that specific modifications led to significant reductions in bacterial growth, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Structural Features

The table below highlights structural differences and similarities between 2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide and key analogs:

Key Observations :

- The pyrrolidine/pyrrole group in the target compound and its analogs enhances solubility and modulates steric effects compared to purely aromatic substituents (e.g., indole or benzimidazole derivatives) .

- Substitutions at the hydrazide nitrogen (e.g., Schiff bases in ) introduce planar aromatic systems, affecting π-π stacking and biological target interactions.

Comparison :

Physicochemical Properties

Data from analogous compounds provide insights:

Notes:

Comparison :

- Anti-inflammatory or enzyme inhibitory activity is structure-dependent; electron-withdrawing groups (e.g., chlorine in ) enhance potency.

Biological Activity

2-Oxo-2-(pyrrolidin-1-yl)acetohydrazide, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities, including anticancer and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it features a pyrrolidine ring attached to an acetohydrazide moiety. The compound's structure allows it to interact with various biological targets, which is crucial for its pharmacological properties.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer activity. In studies involving human lung adenocarcinoma (A549) cells, compounds with similar structural features demonstrated cytotoxic effects, reducing cell viability significantly when compared to standard treatments like cisplatin .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| Compound 15 | A549 | 66% viability at 100 µM | Higher potency than others tested |

| Compound 21 | A549 | Not specified | Selective for cancer cells |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades associated with cancer cell survival .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Studies have reported effective inhibition against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. For instance, derivatives bearing specific substituents demonstrated potent activity against resistant strains, suggesting their potential as new therapeutic agents for treating infections caused by resistant pathogens .

Table 2: Antimicrobial Activity Against Multidrug-Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) | Efficacy |

|---|---|---|---|

| Compound 18 | S. aureus (MRSA) | Low MIC value (exact value not specified) | Effective against resistant strains |

| Compound 22 | Klebsiella pneumoniae | Not specified | Broad-spectrum activity |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may mimic natural substrates or cofactors in enzymatic reactions due to its structural features, facilitating binding to active sites on enzymes or receptors involved in cancer progression and microbial resistance .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward synthetic routes that can be optimized for yield and purity. The introduction of various substituents can enhance its biological properties, making it a versatile scaffold for drug development.

Common Synthetic Routes:

- Hydrazine Derivative Formation: Reacting pyrrolidine with acetyl hydrazine.

- Cyclization Reactions: Utilizing condensation techniques to form the desired hydrazide structure.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Study on Anticancer Properties: A series of derivatives were tested on A549 cells, showing varying degrees of cytotoxicity. Notably, compounds with free amino groups exhibited higher anticancer potential while maintaining lower toxicity towards non-cancerous cells .

- Antimicrobial Efficacy Assessment: Derivatives were screened against resistant bacterial strains, demonstrating significant inhibitory effects that suggest their potential use in treating infections where conventional antibiotics fail .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.